3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride
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Overview
Description
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17ClN3OP and a molecular weight of 237.67 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with a dimethylphosphoryl group and a propan-1-amine side chain
Preparation Methods
The synthesis of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves several steps. One common method starts with the reaction of butanone, paraformaldehyde, and hydrazine hydrate to form 3,4-dimethyl-1H-pyrazole . This intermediate is then reacted with dimethylphosphoryl chloride to introduce the dimethylphosphoryl group. Finally, the propan-1-amine side chain is added through a nucleophilic substitution reaction, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Chemical Reactions Analysis
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the dimethylphosphoryl group.
Scientific Research Applications
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrazole phosphate: This compound is also a pyrazole derivative with a dimethylphosphoryl group, but it lacks the propan-1-amine side chain.
3-(dimethylphosphoryl)propan-1-amine: This compound has a similar structure but does not contain the pyrazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but have different substitution patterns and applications.
The uniqueness of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride lies in its combination of the pyrazole ring, dimethylphosphoryl group, and propan-1-amine side chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17ClN3OP |
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Molecular Weight |
237.67 g/mol |
IUPAC Name |
3-(4-dimethylphosphorylpyrazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H16N3OP.ClH/c1-13(2,12)8-6-10-11(7-8)5-3-4-9;/h6-7H,3-5,9H2,1-2H3;1H |
InChI Key |
KLLRVFBLFYJGFK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CN(N=C1)CCCN.Cl |
Origin of Product |
United States |
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